molecular formula C10H13N3S B13886062 3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole

3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole

Cat. No.: B13886062
M. Wt: 207.30 g/mol
InChI Key: LSFOAYXTHNJORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable thiadiazole precursor in the presence of a cyclizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or tetrahydropyridinyl groups.

    Reduction: Reduction reactions could target the thiadiazole ring or other functional groups.

    Substitution: The compound may participate in substitution reactions, especially at positions on the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thiadiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

In medicine, compounds containing the thiadiazole ring are explored for their potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry

Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-oxadiazole: Similar structure but with an oxadiazole ring.

    3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-triazole: Similar structure but with a triazole ring.

Uniqueness

The uniqueness of 3-Cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole lies in its specific ring structure and the presence of both cyclopropyl and tetrahydropyridinyl groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

3-cyclopropyl-5-(1,2,3,6-tetrahydropyridin-5-yl)-1,2,4-thiadiazole

InChI

InChI=1S/C10H13N3S/c1-2-8(6-11-5-1)10-12-9(13-14-10)7-3-4-7/h2,7,11H,1,3-6H2

InChI Key

LSFOAYXTHNJORQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(=C1)C2=NC(=NS2)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.